molecular formula C9H6N2O B3365871 Isoxazolo[2,3-a]benzimidazole(9CI) CAS No. 126581-38-2

Isoxazolo[2,3-a]benzimidazole(9CI)

Cat. No. B3365871
CAS RN: 126581-38-2
M. Wt: 158.16 g/mol
InChI Key: CNKLEFLZUBEUBP-UHFFFAOYSA-N
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Description

Isoxazolo[2,3-a]benzimidazole(9CI) is a compound that contains a total of 20 bonds, including 14 non-H bonds, 14 multiple bonds, 14 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, 1 twelve-membered ring, 1 Imidazole, and 1 Isoxazole .


Synthesis Analysis

The synthesis of isoxazoles, including Isoxazolo[2,3-a]benzimidazole(9CI), has been achieved using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . The compounds were also isolated and characterized by spectroscopic methods .


Molecular Structure Analysis

The molecular structure of Isoxazolo[2,3-a]benzimidazole(9CI) includes 14 non-H bonds, 14 multiple bonds, 14 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, 1 twelve-membered ring, 1 Imidazole, and 1 Isoxazole .


Chemical Reactions Analysis

Isoxazoles, including Isoxazolo[2,3-a]benzimidazole(9CI), have been described as inhibitors of Acetylcholinesterase (AChE) . They have been synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite .

Mechanism of Action

While specific information on the mechanism of action for Isoxazolo[2,3-a]benzimidazole(9CI) is not available, benzimidazole compounds are known to exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .

Future Directions

The synthesis and use of isoxazoles, including Isoxazolo[2,3-a]benzimidazole(9CI), continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on improving the synthesis methods and exploring new biological applications .

properties

IUPAC Name

[1,2]oxazolo[2,3-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c1-2-4-8-7(3-1)10-9-5-6-12-11(8)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKLEFLZUBEUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663454
Record name [1,2]Oxazolo[2,3-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2]Oxazolo[2,3-a]benzimidazole

CAS RN

126581-38-2
Record name [1,2]Oxazolo[2,3-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoxazolo[2,3-a]benzimidazole(9CI)
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Reactant of Route 6
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